molecular formula C22H24BrN3O5S2 B2635288 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-59-3

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2635288
CAS No.: 361159-59-3
M. Wt: 554.47
InChI Key: KTKBWYPAVHDZIZ-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core, a thiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl derivative and a thioamide.

    Attachment of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is added through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties. The thiazole ring also suggests potential activity against various biological targets.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used as a probe to study the interaction of sulfonamides with biological macromolecules, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is likely related to its ability to interact with biological targets through its sulfonamide and thiazole groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. The thiazole ring may interact with other molecular targets, potentially disrupting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the bromophenyl group, which can participate in additional chemical reactions such as nucleophilic substitution. This provides a broader range of potential modifications and applications in various fields.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBWYPAVHDZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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